molecular formula C17H16Cl2N2O B12223445 3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol

3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol

Cat. No.: B12223445
M. Wt: 335.2 g/mol
InChI Key: CNFLGZPJSLFTDN-UHFFFAOYSA-N
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Description

3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with benzimidazole under basic conditions, followed by the addition of propanol. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring allows it to bind effectively to these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}propan-1-ol stands out due to its unique combination of the benzimidazole ring and the 3,4-dichlorophenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

3-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C17H16Cl2N2O/c18-13-8-7-12(10-14(13)19)11-21-16-5-2-1-4-15(16)20-17(21)6-3-9-22/h1-2,4-5,7-8,10,22H,3,6,9,11H2

InChI Key

CNFLGZPJSLFTDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CCCO

Origin of Product

United States

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